
3-Phenyl-1,2-benzisoxazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenylbenzo[d]isoxazol-4-amine is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. These compounds are of significant interest due to their wide range of biological activities and therapeutic potential .
Preparation Methods
The synthesis of 3-Phenylbenzo[d]isoxazol-4-amine can be achieved through various synthetic routes. One common method involves the reaction of 3-hydroxybenzoic acid with Rink amide resin using EDC·HCl as the coupling agent in the presence of dry DMF as the solvent . Another method includes the (3 + 2) cycloaddition reaction of an alkyne with nitrile oxide . Industrial production methods often employ metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation .
Chemical Reactions Analysis
3-Phenylbenzo[d]isoxazol-4-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include Cu (I) or Ru (II) catalysts for cycloaddition reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with hydroximinoyl chlorides and iodinated terminal alkynes can yield iodoisoxazoles .
Scientific Research Applications
3-Phenylbenzo[d]isoxazol-4-amine has numerous scientific research applications. In chemistry, it is used as a building block for the synthesis of various heterocyclic compounds . In biology and medicine, it has shown potential as an analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant agent . Its diverse biological activities make it a valuable compound for drug discovery and development .
Mechanism of Action
The mechanism of action of 3-Phenylbenzo[d]isoxazol-4-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to act as a GABA uptake inhibitor, which contributes to its anticonvulsant activity . The compound’s ability to cross the blood-brain barrier further enhances its therapeutic potential .
Comparison with Similar Compounds
3-Phenylbenzo[d]isoxazol-4-amine can be compared with other similar compounds, such as 4-amino-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol and N-substituted-2-(benzo[d]isoxazol-3-ylmethyl)-1H-benzimidazoles . These compounds share similar structural features and biological activities but differ in their specific applications and potency. The unique combination of the phenyl and isoxazole moieties in 3-Phenylbenzo[d]isoxazol-4-amine contributes to its distinct properties and therapeutic potential .
Properties
Molecular Formula |
C13H10N2O |
|---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
3-phenyl-1,2-benzoxazol-4-amine |
InChI |
InChI=1S/C13H10N2O/c14-10-7-4-8-11-12(10)13(15-16-11)9-5-2-1-3-6-9/h1-8H,14H2 |
InChI Key |
JYRDQMUTMHUFAP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC3=CC=CC(=C32)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,2-difluoro-4,6,8,10,12-pentamethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene-5,11-disulfonic acid](/img/structure/B12965401.png)

![3-(2-Aminophenyl)-6-((4-hydroxy-1-((R)-3-phenylbutanoyl)piperidin-4-yl)methyl)-2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B12965418.png)
![7-Chloroimidazo[1,2-b]pyridazine-3-carbaldehyde](/img/structure/B12965420.png)
![3-Bromo-4,6-dichloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12965428.png)








